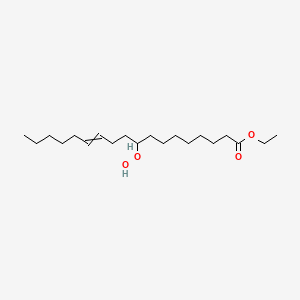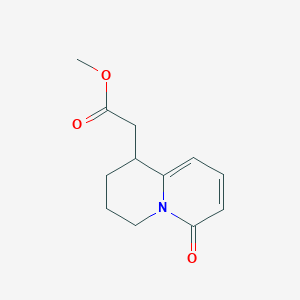
Methyl (6-oxo-1,3,4,6-tetrahydro-2H-quinolizin-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (6-oxo-1,3,4,6-tetrahydro-2H-quinolizin-1-yl)acetate is a heterocyclic compound that features a quinolizine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both ester and ketone functional groups within its structure allows for diverse chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (6-oxo-1,3,4,6-tetrahydro-2H-quinolizin-1-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a substituted aniline with an α,β-unsaturated ester under acidic conditions to form the quinolizine ring system. The reaction is typically carried out in a solvent such as toluene or ethanol, with a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (6-oxo-1,3,4,6-tetrahydro-2H-quinolizin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (6-oxo-1,3,4,6-tetrahydro-2H-quinolizin-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It is employed in studies investigating the biological activity of quinolizine derivatives, including their antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of Methyl (6-oxo-1,3,4,6-tetrahydro-2H-quinolizin-1-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolizine Derivatives: Compounds such as 1,2,3,4-tetrahydroquinoline and 2-quinolizinone share structural similarities with Methyl (6-oxo-1,3,4,6-tetrahydro-2H-quinolizin-1-yl)acetate.
Indole Derivatives: Indole-based compounds also exhibit similar biological activities and are used in similar research applications.
Uniqueness
This compound is unique due to the combination of its ester and ketone functional groups within the quinolizine framework. This structural feature allows for a wide range of chemical modifications and applications, making it a versatile compound in both synthetic and medicinal chemistry.
Eigenschaften
CAS-Nummer |
142799-05-1 |
|---|---|
Molekularformel |
C12H15NO3 |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
methyl 2-(6-oxo-1,2,3,4-tetrahydroquinolizin-1-yl)acetate |
InChI |
InChI=1S/C12H15NO3/c1-16-12(15)8-9-4-3-7-13-10(9)5-2-6-11(13)14/h2,5-6,9H,3-4,7-8H2,1H3 |
InChI-Schlüssel |
SGEAXLFUTXGRMV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1CCCN2C1=CC=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


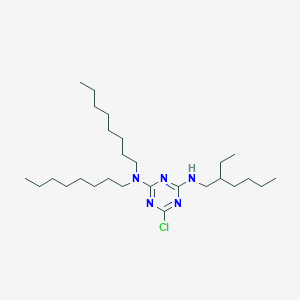

![Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone](/img/structure/B15161189.png)
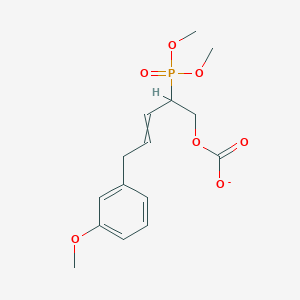
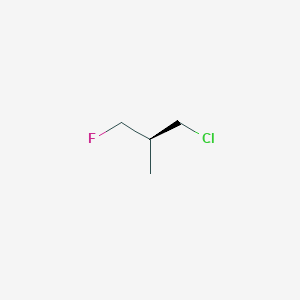
![5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene](/img/structure/B15161226.png)
![3-Methoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15161229.png)
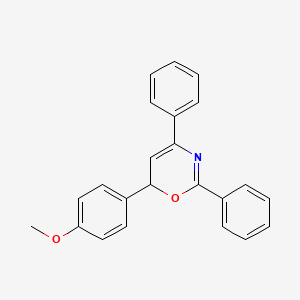
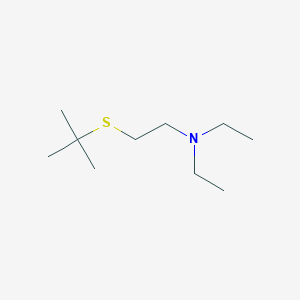
![2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde](/img/structure/B15161248.png)

diphenylsilane](/img/structure/B15161260.png)
![1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine](/img/structure/B15161265.png)
